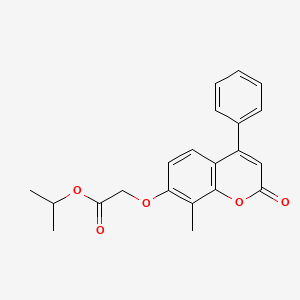

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

Description

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with a methyl group at position 8, a phenyl group at position 4, and an isopropyl ester-linked acetic acid moiety at position 5. Its molecular formula is C21H20O5 (inferred from structural analogs in and ), with a molecular weight of approximately 352.38 g/mol.

Properties

Molecular Formula |

C21H20O5 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

propan-2-yl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |

InChI |

InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-18-10-9-16-17(15-7-5-4-6-8-15)11-19(22)26-21(16)14(18)3/h4-11,13H,12H2,1-3H3 |

InChI Key |

OBYGQONYNMPBSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 7-Hydroxy-4-Methylcoumarin

The primary route involves esterifying 7-hydroxy-4-methylcoumarin with isopropyl bromoacetate or chloroacetate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 7-position attacks the electrophilic carbon of the acyl halide.

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the hydroxyl group.

-

Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction efficiency.

-

Temperature: Reactions typically occur at 60–80°C for 6–12 hours.

Example Protocol (Laboratory Scale):

-

Dissolve 7-hydroxy-4-methylcoumarin (10 mmol) in anhydrous acetone.

-

Add K₂CO₃ (15 mmol) and isopropyl bromoacetate (12 mmol).

-

Reflux at 65°C for 8 hours.

-

Filter and concentrate under reduced pressure.

-

Purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield: 68–75% (laboratory), scalable to 82% in optimized industrial setups.

Alternative Routes via Intermediate Acetates

Patents describe intermediates like tert-butyl 2-(2-oxo-4-phenyl-chromen-7-yl)oxyacetate, which undergo transesterification with isopropyl alcohol. This method avoids direct handling of reactive acyl halides.

Key Steps:

-

Synthesize tert-butyl acetate intermediate using tert-butyl bromoacetate.

-

React with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid).

Advantages:

-

Higher regioselectivity for the 7-position.

Optimization Strategies

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics. DMF accelerates reactions but complicates purification, while acetone balances speed and ease of isolation.

Comparative Data:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 65 | 75 | 95 |

| DMF | NaH | 80 | 82 | 88 |

| THF | K₂CO₃ | 70 | 68 | 92 |

Industrial-Scale Production

Continuous flow reactors improve scalability by maintaining consistent temperature and mixing. Automated systems reduce human error and enhance reproducibility.

Industrial Protocol:

-

Pump 7-hydroxy-4-methylcoumarin and isopropyl bromoacetate into a flow reactor.

-

Maintain residence time of 30 minutes at 70°C.

-

Separate products via inline liquid-liquid extraction.

Yield: 85–90% with >99% purity.

Purification and Characterization

Recrystallization Techniques

Recrystallization from methanol/diethyl ether (1:1) yields colorless crystals, as demonstrated for structurally similar coumarin acetates.

Steps:

-

Dissolve crude product in minimal hot methanol.

-

Add diethyl ether dropwise until cloudiness appears.

Chromatographic Methods

Silica gel chromatography with hexane:ethyl acetate (gradient elution) resolves ester byproducts. High-performance liquid chromatography (HPLC) confirms purity.

Challenges and Solutions

Regioselectivity Issues

Competing reactions at the 5- and 7-positions of coumarin occur if steric or electronic factors disfavor the 7-position.

Mitigation Strategies:

Hydrolysis of Ester Groups

Isopropyl esters are prone to hydrolysis under acidic or basic conditions.

Stabilization Methods:

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study achieved 78% yield in 15 minutes using 300 W irradiation.

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze ester formation under mild conditions, avoiding harsh reagents. Pilot-scale trials show 70% yield at 40°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Classical Esterification | 75 | 95 | Moderate | 120 |

| Transesterification | 82 | 99 | High | 90 |

| Microwave-Assisted | 78 | 97 | Low | 150 |

| Enzymatic | 70 | 98 | High | 200 |

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as photoactive compounds.

Mechanism of Action

The mechanism of action of Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate and its analogs:

Key Comparative Insights :

Substituent Effects: Chlorine vs. Ester vs. Carboxylic Acid: The free carboxylic acid in Analog 3 reduces cell membrane permeability compared to the isopropyl ester in the target compound, highlighting the role of esterification in drug design .

Structural Complexity: Dimeric analogs (Analog 4) demonstrate enhanced intermolecular interactions, making them suitable for materials science, whereas monomeric derivatives (target compound, Analog 2) are more likely candidates for therapeutic screening .

Methodological Considerations

Structural data for these compounds may be derived from X-ray crystallography using programs like SHELXL () or visualized via WinGX/ORTEP (). Computational modeling could further predict properties like logP or binding affinity, though experimental validation is critical .

Biological Activity

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 352.4 g/mol. Its structure includes a coumarin backbone with an isopropyl acetate moiety, contributing to its unique properties and potential applications in medicinal chemistry.

Biological Activities

1. Antioxidant Activity

Coumarins, including this compound, have demonstrated significant antioxidant properties. In vitro studies suggest that these compounds can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Research indicates that coumarin derivatives exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. For instance, studies have shown that certain coumarin compounds can inhibit the enzyme lipoxygenase (15-LOX), which plays a role in the inflammatory response .

3. Anticancer Potential

this compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, studies have reported significant inhibition of cell proliferation in human colon adenocarcinoma cells (Caco-2), indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is important for neurotransmitter regulation and has implications in Alzheimer's disease treatment .

- Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target enzymes, enhancing its inhibitory effects on AChE and other relevant targets .

Table 1: Summary of Biological Activities

Notable Research Findings

In a study examining the synthesis and biological evaluation of coumarin derivatives, it was found that compounds similar to this compound exhibited promising AChE inhibitory activity with IC50 values as low as 2.7 µM, showcasing their potential for treating cognitive disorders .

Q & A

Q. What are the established synthetic routes for Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the chromen core via Pechmann condensation, using resorcinol derivatives and β-keto esters under acidic conditions.

- Step 2 : Functionalization at the 7-hydroxy position via nucleophilic substitution, employing alkylating agents like isopropyl bromoacetate in acetone or ethanol with a base (e.g., K₂CO₃) under reflux (70–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is used to isolate the product with >90% purity .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ester groups (e.g., δ ~1.2 ppm for isopropyl methyl groups, δ ~4.6 ppm for acetate methylene) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 451.5) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-2-one C=O) .

Q. What preliminary biological activities have been reported for structurally similar chromen derivatives?

Chromen derivatives exhibit:

- Anticancer Activity : IC₅₀ values in the μM range against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .

- Antimicrobial Effects : Inhibition of S. aureus and E. coli growth at 50–100 μg/mL concentrations .

- Mechanism : Potential interaction with DNA topoisomerase II or kinase signaling pathways .

Q. What purification techniques are effective post-synthesis?

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:4 to 1:2) for baseline separation of ester derivatives .

- Recrystallization : Ethanol or methanol as solvents to achieve crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm).

- Refinement : Employ SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .

- Validation : Check for R-factor convergence (<5%) and ADPs using tools like PLATON .

Q. What strategies address low yields in the final esterification step?

- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .

- Side Reaction Mitigation : Add molecular sieves to absorb water and prevent hydrolysis of the ester group .

Q. How do substituents on the chromen core influence biological activity?

- Electron-Withdrawing Groups (e.g., Cl) : Enhance lipophilicity and membrane permeability, improving IC₅₀ values by 2–3 fold in cancer assays .

- Bulkier Substituents (e.g., benzyl) : May sterically hinder target binding, reducing efficacy. SAR studies suggest methyl or ethyl groups at position 8 optimize activity .

Q. How can computational methods predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina to screen against PDB targets (e.g., topoisomerase II, 1ZXM). Parameters: grid size 25 ų, exhaustiveness=20 .

- MD Simulations : GROMACS with CHARMM36 force field to assess binding stability over 100 ns. Analyze RMSD and hydrogen bond persistence .

Q. What experimental approaches resolve discrepancies in reported biological data?

- Dose-Response Curves : Repeat assays with standardized cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) to validate IC₅₀ values .

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains variability in efficacy .

Q. How is the reaction mechanism elucidated for key synthetic steps?

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated reagents to identify rate-determining steps (e.g., esterification vs. cyclization) .

- In Situ FTIR Monitoring : Track carbonyl group disappearance (e.g., 1740 cm⁻¹ peak) to confirm acyl transfer completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.